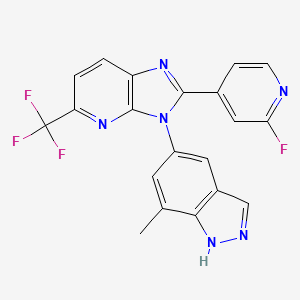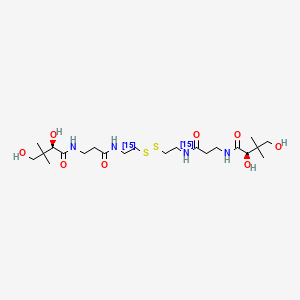
Pantethine-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pantethine-15N2 is a labeled form of pantethine, which is a derivative of pantothenic acid (Vitamin B5). Pantethine is the stable disulfide form of pantetheine, a metabolic substrate that constitutes the active part of coenzyme A molecules and acyl carrier proteins . This compound is specifically labeled with nitrogen-15 isotopes, making it useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Pantethine-15N2 involves the incorporation of nitrogen-15 isotopes into the pantethine molecule. One common method is to use 15N2-labeled ammonia or other nitrogen-15 containing precursors in the synthesis of pantothenic acid, which is then converted to pantetheine and subsequently to pantethine . The reaction conditions typically involve controlled environments to ensure the incorporation of the nitrogen-15 isotopes without degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pantethine-15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic activity and its role in the synthesis of coenzyme A and acyl carrier proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically mild to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of this compound include coenzyme A, acyl carrier proteins, and other metabolites involved in fatty acid oxidation, carbohydrate metabolism, and amino acid catabolism .
Wissenschaftliche Forschungsanwendungen
Pantethine-15N2 is widely used in scientific research due to its labeled nitrogen-15 isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:
Wirkmechanismus
Pantethine-15N2 exerts its effects through its role in the synthesis of coenzyme A and acyl carrier proteins. Coenzyme A is a cofactor in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, heme synthesis, and acetylcholine synthesis . The labeled nitrogen-15 isotopes allow for detailed tracking of these metabolic processes, providing valuable insights into the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Pantethine-15N2 is unique due to its labeled nitrogen-15 isotopes, which distinguish it from other similar compounds. Some similar compounds include:
Pantethine: The unlabeled form of this compound, used in similar research applications but without the isotopic labeling.
Pantothenic Acid:
Pantetheine: The reduced form of pantethine, involved in the same metabolic pathways.
This compound’s uniqueness lies in its isotopic labeling, which allows for more precise and detailed studies in various scientific fields .
Eigenschaften
Molekularformel |
C22H42N4O8S2 |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoyl(15N)amino]ethyldisulfanyl]ethyl(15N)amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1/i23+1,24+1 |
InChI-Schlüssel |
DJWYOLJPSHDSAL-PONQFLJCSA-N |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCSSCC[15NH]C(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



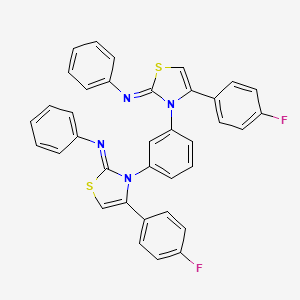
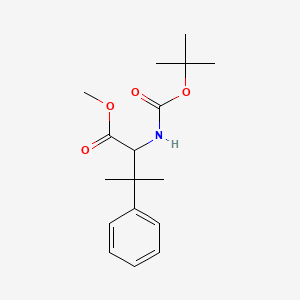

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)

![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
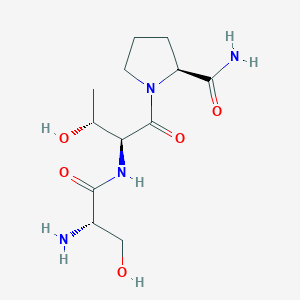

![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)

![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
